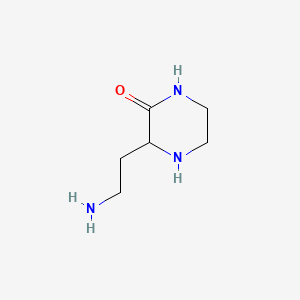

3-(2-Aminoethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

171351-39-6 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 |

IUPAC Name |

3-(2-aminoethyl)piperazin-2-one |

InChI |

InChI=1S/C6H13N3O/c7-2-1-5-6(10)9-4-3-8-5/h5,8H,1-4,7H2,(H,9,10) |

InChI Key |

GFRWZQBGMSWEEF-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)C(N1)CCN |

Synonyms |

Piperazinone, 3-(2-aminoethyl)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 2 Aminoethyl Piperazin 2 One

Reactivity Profile of the Piperazin-2-one (B30754) Heterocycle

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, and its reactivity is governed by the interplay between the amide functionality and the two ring nitrogen atoms. preprints.org These features allow for a range of chemical transformations that can modify the core structure.

Transformations Involving the Amide Carbonyl Group (C=O at C2)

Research on analogous piperazin-2-one systems has shown that reactions can be prompted at the carbon adjacent to the carbonyl. For example, the reaction of piperazin-2-one with triethyl phosphite (B83602) and phosphoryl chloride does not directly attack the carbonyl oxygen but results in the formation of cis- and trans-piperazine-2,3-diyl-bisphosphonates. This suggests a complex reaction pathway influenced by the electronic nature of the amide group, leading to functionalization at the C3 position.

Furthermore, the amide bond within the piperazin-2-one ring can be cleaved under certain conditions. Reduction of the carbonyl group is a common transformation for lactams, typically using powerful reducing agents like lithium aluminum hydride. This reaction would convert the piperazin-2-one core into a fully reduced piperazine (B1678402) ring, a transformation often employed in the synthesis of substituted piperazines from 2-oxopiperazine precursors. researchgate.net

Reactions at the Ring Nitrogen Atoms (N1 and N4)

The nitrogen atoms at the N1 and N4 positions of the piperazin-2-one ring are primary sites for functionalization, behaving as secondary amines. These sites readily undergo common amine reactions such as acylation and alkylation. mdpi.com

Acylation: The N1 and N4 atoms can be acylated using acyl halides or anhydrides. For example, N-benzoylated piperazine compounds have been synthesized to study their conformational behavior, which is influenced by the restricted rotation around the newly formed amide bond. nih.gov Selective acylation can be achieved by using appropriate protecting groups, allowing for the differential functionalization of the two nitrogen atoms.

Alkylation: N-alkylation is another fundamental transformation, often accomplished using alkyl halides. mdpi.com This reaction is crucial for introducing diverse substituents onto the piperazin-2-one scaffold. Asymmetric allylic alkylation has been used to synthesize chiral piperazin-2-ones, demonstrating the utility of this reaction in creating stereochemically complex molecules. nih.gov Protecting group strategies are essential for controlling the site of alkylation, particularly in a molecule like 3-(2-aminoethyl)piperazin-2-one, which has three different amine groups. For instance, the N4 nitrogen is often more nucleophilic and available for alkylation compared to the N1 amide nitrogen.

| Reaction Type | Reagents/Conditions | Position(s) | Product Type |

| Acylation | Acyl Halides, Anhydrides | N1, N4 | N-Acylpiperazin-2-ones |

| Alkylation | Alkyl Halides, Reductive Amination | N1, N4 | N-Alkylpiperazin-2-ones |

| Reductive Cyclization | H₂, Pd/C or Ra-Ni | Ring Formation | Piperazin-2-ones |

| Ring Opening | Strong acid/base, Hydride reduction | C2-N1 bond | Diamine derivatives |

Ring-Opening and Ring-Closing Reactions of the Piperazinone Core

The synthesis of the piperazinone core itself relies on strategic ring-closing reactions, while its disassembly can be achieved through ring-opening transformations.

Ring-Closing Reactions: The construction of the piperazin-2-one ring is a significant challenge in organic synthesis. researchgate.net Common strategies involve the cyclization of linear diamine precursors. nih.gov For example, intramolecular condensation to form the lactam moiety is a key step. mdpi.com One review highlights various cyclization reactions used to construct the piperazinone ring, often starting from amino acids and 1,2-diamines. researchgate.net However, these methods can be sensitive to steric hindrance. In one study, an attempt to form a 3-phenyl-substituted piperazinone via an aza-Michael reaction followed by cyclization failed, instead producing a seven-membered lactam. This underscores the delicate balance of factors that govern the ring-closing process. Alternative methods, such as those using vinyl diphenyl phosphonium (B103445) reagents, have been developed to overcome these challenges.

Ring-Opening Reactions: The piperazinone ring can be opened under specific conditions. Hydrolysis of the amide bond, typically under strong acidic or basic conditions, would cleave the ring between the C2 carbonyl and the N1 nitrogen. A more synthetically useful ring-opening reaction is the reduction of the amide, as mentioned earlier. Using a strong hydride reducing agent like lithium aluminum hydride converts the piperazin-2-one to the corresponding substituted piperazine. Additionally, ring-opening of related 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives is a known strategy for producing functionalized piperazines, demonstrating the chemical accessibility of the piperazine core through ring scission. rsc.org

Chemical Transformations of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain provides a primary amine, a highly versatile functional group for a wide range of chemical modifications distinct from the secondary amines of the piperazine ring.

Functionalization of the Primary Amine Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The terminal primary amine is often the most nucleophilic and sterically accessible amine in the molecule, allowing for selective functionalization.

Acylation: The primary amine can be readily acylated to form amides. This reaction is often used to introduce new functionalities or to build more complex molecular architectures. For example, the reaction of the aminoethyl side chain with carboxylic acids or their derivatives (activated with coupling agents like EDC) is a standard transformation. acgpubs.org

Alkylation: N-alkylation of the primary amine can proceed via reaction with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov This allows for the introduction of one or two alkyl groups, converting the primary amine into a secondary or tertiary amine. This modification can be used to tune the molecule's physical and chemical properties.

Schiff Base Formation: The primary amine readily undergoes condensation with aldehydes or ketones to form an imine, also known as a Schiff base. youtube.comyoutube.com This reaction is typically reversible and can be performed under mild conditions. For instance, the condensation of 1-(2-aminoethyl)piperazine (B7761512) with isatin (B1672199) produces a novel Schiff base, demonstrating the reactivity of the primary amino group in this context. nih.gov These Schiff bases can be valuable as intermediates or as ligands for metal complexes. nih.gov

| Reaction Type | Reagents | Functional Group | Product |

| Acylation | Carboxylic Acid + EDC, Acyl Halide | Primary Amine | Amide |

| Alkylation | Alkyl Halide, Aldehyde + Reducing Agent | Primary Amine | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde or Ketone | Primary Amine | Imine (Schiff Base) |

| Derivatization | Fluorogenic Reagents (e.g., NDA, FMOC) | Primary Amine | Fluorescent Adduct |

Derivatization for Analytical Enhancement and Labeling Applications

The primary amine on the side chain is an excellent handle for chemical derivatization aimed at improving analytical detection or for labeling applications.

Derivatization is a technique used to chemically modify a compound to make it more suitable for analysis, for instance, by high-performance liquid chromatography (HPLC) or mass spectrometry (MS). researchgate.net Aliphatic amines often lack a UV chromophore or fluorophore, making their detection difficult. sigmaaldrich.com

Fluorescent Labeling: The primary amine can be reacted with various fluorogenic reagents to produce highly fluorescent derivatives. This significantly enhances detection sensitivity in analytical methods like HPLC with fluorescence detection. nih.gov Common reagents for derivatizing primary amines include:

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary amines to yield stable, fluorescent adducts suitable for chromatographic analysis. researchgate.net

o-Phthalaldehyde (OPA): A classic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net

Mass Spectrometry Enhancement: Derivatization can also improve ionization efficiency for mass spectrometry. While piperazine derivatives can be analyzed by LC-MS, derivatization is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com Furthermore, attaching a permanently charged group or a readily ionizable moiety to the primary amine can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). Studies have shown that derivatizing peptides with piperazine-based reagents can markedly improve ionization efficiency, particularly for low molecular weight species. nih.govsigmaaldrich.com By analogy, derivatizing a molecule with the primary amine of this compound could be used to "tag" other molecules for more sensitive MS detection. preprints.orgresearchgate.net

Intramolecular Cyclization Potential of the Aminoethyl Group

The presence of a primary amino group on the ethyl side chain of this compound introduces the potential for intramolecular cyclization reactions. Such reactions can lead to the formation of new heterocyclic ring systems. The feasibility and outcome of these cyclizations are influenced by various factors, including reaction conditions and the nature of the substituents on the piperazinone ring.

One possible pathway involves the nucleophilic attack of the primary amino group onto the carbonyl carbon of the piperazin-2-one ring. This could potentially lead to the formation of a bicyclic system, although the stability of such a product would depend on ring strain and other thermodynamic factors.

Another area of related research involves the reductive cyclization of dioximes to form piperazine rings. nih.gov This method offers a strategy for constructing the piperazine core itself and can result in specific stereoisomers, such as the predominant formation of 2,6-cis-isomers. nih.gov While not a direct cyclization of the aminoethyl group of the title compound, it provides insight into the broader chemistry of forming piperazine-containing structures.

Further research into the specific conditions that could promote or inhibit the intramolecular cyclization of the aminoethyl group in this compound is warranted to fully understand its reactivity profile.

Complexation Chemistry and Metal Ion Interactions

The nitrogen and oxygen atoms within this compound provide potential coordination sites for metal ions, making it an interesting ligand for the formation of metal complexes.

Piperazine and its derivatives are well-known for their ability to form stable complexes with various metal ions. biointerfaceresearch.com The nitrogen atoms in the piperazine ring, along with other donor groups, can act as good ligands. biointerfaceresearch.com In the case of this compound, the two nitrogen atoms of the piperazine ring, the primary amino group, and the carbonyl oxygen present multiple potential binding sites. This allows the molecule to act as a multidentate ligand, forming chelate rings with a central metal ion, which enhances the stability of the resulting complex. The specific coordination mode can vary depending on the metal ion, the solvent system, and the stoichiometry of the reaction.

The synthesis of transition metal complexes with piperazine-based ligands is an active area of research. biointerfaceresearch.comnih.gov Typically, these complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.gov The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its geometry.

NMR Spectroscopy: To elucidate the structure of the complexes in solution. nih.gov

X-ray Diffraction: To determine the precise solid-state structure of the complexes, including bond lengths and angles. nih.gov

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

For example, studies on related piperazine-containing macrocycles have reported the synthesis and X-ray diffraction analysis of their Cu(II) and Zn(II) complexes. nih.gov Similarly, complexes of various transition metals with other N- and S-containing ligands have been synthesized and characterized to determine their geometry, which is often tetrahedral or square planar. nih.gov

Understanding the thermodynamics of complex formation provides valuable insights into the stability and spontaneity of the metal-ligand interaction. Key thermodynamic parameters such as the formation constant (Kf), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined through various experimental techniques.

A study on the complexation of copper(II) with N-(2-aminoethyl)piperazine and related compounds utilized thermodynamic measurements to understand the stability of the formed complexes. acs.org Spectroscopic methods are also crucial in these studies. For instance, changes in the UV-Vis absorption spectrum upon addition of a metal ion to a ligand solution can be used to determine the stoichiometry and formation constant of the complex. hbku.edu.qa The negative values of the Gibbs free energy change (ΔG°) indicate a spontaneous complexation process. mdpi.com The enthalpy change (ΔH°) can indicate whether the reaction is exothermic or endothermic, while the entropy change (ΔS°) provides information about the change in disorder of the system upon complexation. mdpi.comresearchgate.net

| Parameter | Significance |

| Formation Constant (Kf) | Indicates the stability of the complex. |

| Gibbs Free Energy (ΔG°) | Determines the spontaneity of the complexation reaction. |

| Enthalpy (ΔH°) | Shows whether the reaction is exothermic or endothermic. |

| Entropy (ΔS°) | Reflects the change in disorder of the system. |

Investigating Degradation Pathways and Chemical Stability under Various Conditions

The chemical stability of this compound is a critical factor, particularly in applications where it might be exposed to harsh conditions such as high temperatures, oxidative environments, or the presence of other reactive species.

Studies on the thermal and oxidative degradation of piperazine and its derivatives are relevant to understanding the stability of this compound. For instance, the thermal degradation of aqueous piperazine has been shown to be a first-order reaction with a significant activation energy. utexas.edu The degradation products often include other amine compounds, indicating that ring-opening and substitution reactions can occur. utexas.eduacs.org

The presence of oxygen can significantly impact the degradation pathways. Oxidative degradation can be catalyzed by metal ions, with copper (Cu2+) being a particularly effective catalyst for the oxidation of piperazine. utexas.edu The degradation of amines in the presence of oxygen often leads to a different set of products compared to thermal degradation alone. acs.org

The stability of amine solutions can also be influenced by the presence of other compounds. For example, in blended amine systems, the individual components can affect each other's degradation rates. nih.gov Therefore, when considering the stability of this compound, it is important to evaluate it under conditions that are relevant to its intended application, taking into account factors such as temperature, oxygen concentration, and the presence of potential catalysts or interacting species.

| Condition | Effect on Stability | Potential Degradation Products |

| High Temperature | Can lead to thermal degradation. | Ring-opened products, other amines. utexas.eduacs.org |

| Oxygen | Promotes oxidative degradation. | Varies depending on conditions. |

| Metal Ions (e.g., Cu2+) | Can catalyze oxidative degradation. utexas.edu | Varies depending on conditions. |

Spectroscopic and Structural Elucidation of 3 2 Aminoethyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-(2-Aminoethyl)piperazin-2-one. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperazinone ring and the aminoethyl side chain. The methylene (B1212753) protons (CH₂) of the piperazine (B1678402) ring typically appear as complex multiplets in the δ 2.5-4.0 ppm range. lew.ro The protons on the ethyl group adjacent to the primary amine and the piperazine nitrogen will also exhibit characteristic shifts and coupling patterns. For instance, the protons of the N-CH₂-CH₂-NH₂ moiety are expected around δ 2.8-2.9 ppm and δ 2.7-2.8 ppm, respectively, often as triplets. chemicalbook.com The NH protons of the amide and the primary amine would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the δ 165-175 ppm region. lew.ro The carbon atoms of the piperazine ring and the ethyl side chain would resonate in the δ 35-65 ppm range. chemicalbook.com

Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring, such as the energy barrier for ring inversion between different chair or boat conformations. researchgate.net For substituted piperazin-2,5-diones, simple NMR analyses, in combination with techniques like X-ray crystallography, have been used to distinguish between cis and trans isomers. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for structurally related piperazine and piperazin-2-one (B30754) derivatives.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide Carbonyl (C=O) | - | 168-172 |

| Piperazine CH at C3 | Multiplet, ~3.5-3.8 | 55-60 |

| Piperazine CH₂ at C5/C6 | Multiplets, ~2.9-3.4 | 45-55 |

| Ethyl CH₂ (adjacent to ring) | Triplet, ~2.8-3.0 | 58-62 |

| Ethyl CH₂ (adjacent to NH₂) | Triplet, ~2.7-2.9 | 38-42 |

| Amide NH | Broad singlet, ~7.5-8.5 | - |

| Primary Amine NH₂ | Broad singlet, ~1.5-2.5 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. For this compound, these spectra would provide clear evidence for its key structural features.

The most prominent absorption band in the IR spectrum would be the strong C=O stretching vibration of the cyclic amide (lactam) group, expected in the region of 1650-1690 cm⁻¹. The presence of N-H bonds in both the secondary amide and the primary amine would give rise to stretching vibrations in the 3300-3500 cm⁻¹ range. nih.gov Primary amines (NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. The N-H bending vibrations are also observable, usually around 1600 cm⁻¹.

Stretching vibrations for C-N bonds within the piperazine ring and the ethyl side chain would appear in the 1000-1350 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene (CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. doi.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. This can be useful for analyzing the C-C and C-H vibrations of the molecule's backbone. mdpi.comacs.org

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from typical values for amides, amines, and piperazine derivatives. nih.govdoi.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amide (Lactam) | C=O Stretch | 1650-1690 | Strong |

| Amine/Amide | N-H Stretch | 3300-3500 | Medium-Strong, Broad |

| Amine | N-H Bend | 1590-1650 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Medium-Strong |

| Amine/Amide | C-N Stretch | 1000-1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₁₃N₃O), the exact molecular mass is 143.1059 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 144.1. mdpi.com

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the [M+H]⁺ ion would undergo fragmentation, providing valuable structural clues. The fragmentation of piperazine derivatives is well-studied and often involves cleavage of the bonds within the piperazine ring or at the substituent. xml-journal.netresearchgate.net

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org

Loss of the aminoethyl side chain: Cleavage of the bond between the piperazine ring and the side chain.

Ring Fragmentation: The piperazin-2-one ring itself can break apart, often initiated by cleavage of the C-N bonds, leading to characteristic fragment ions. xml-journal.net For example, ions at m/z 70 and 56 are common fragments of the piperazine ring. xml-journal.net

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Ion Structure / Neutral Loss |

| 144.1 | [M+H]⁺ (Protonated Molecular Ion) |

| 127.1 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 101.1 | [M+H - CH₂CH₂NH₂]⁺ (Loss of ethylamine (B1201723) radical from side chain) |

| 85.1 | Fragment from piperazinone ring cleavage |

| 70.0 | Fragment corresponding to [C₄H₈N]⁺ from ring cleavage xml-journal.net |

| 56.0 | Fragment corresponding to [C₃H₆N]⁺ from ring cleavage xml-journal.net |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula, providing a crucial check of the compound's stoichiometric purity.

For this compound, with the molecular formula C₆H₁₃N₃O, the theoretical elemental composition can be calculated based on its molecular weight of 143.19 g/mol . The experimental results from a purified sample should align closely with these calculated values, typically within a ±0.4% margin, to confirm the assigned formula. lew.ro

Table 4: Elemental Composition of this compound (C₆H₁₃N₃O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 50.33 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 9.15 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 29.35 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.17 |

| Total | 143.19 | 100.00 |

Application of X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C) and angles, confirming the molecular geometry. For example, in a copper complex of a related aminoethylpiperazine cation, Cu-N bond lengths were found to be between 2.002 Å and 2.115 Å. researchgate.net

Conformation: The exact conformation of the six-membered piperazin-2-one ring (e.g., chair, boat, or twist-boat) can be established. X-ray studies of piperazine confirm its chair conformation in the solid state. wikipedia.org

Stereochemistry: The relative stereochemistry at chiral centers can be unambiguously determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is revealed, showing details of intermolecular forces such as hydrogen bonding. For this compound, hydrogen bonds involving the primary amine (NH₂) and the amide N-H group as donors, and the carbonyl oxygen (C=O) and amine nitrogen as acceptors, would be expected to play a significant role in the crystal packing. researchgate.net

This technique provides the ultimate confirmation of the structure inferred from spectroscopic methods. chemrxiv.org

Role As a Synthetic Intermediate and Scaffold in Advanced Chemical Synthesis

Building Block for the Construction of Complex Organic Molecules

The structural features of 3-(2-Aminoethyl)piperazin-2-one make it an exemplary building block in organic synthesis. The presence of two distinct nitrogen nucleophiles—a primary amino group on the ethyl side chain and a secondary amine within the piperazinone ring—allows for selective and sequential functionalization. This bifunctionality is crucial for the construction of more elaborate molecular architectures. organic-chemistry.org

The piperazine (B1678402) ring itself is a privileged scaffold in medicinal chemistry, appearing as a core structural component in numerous approved drugs. nih.gov By using precursors like this compound, chemists can introduce this valuable heterocycle into target molecules. The lactam functionality (the cyclic amide) within the piperazin-2-one (B30754) ring provides conformational rigidity and a site for further chemical modification, such as reduction or ring-opening reactions.

Synthetic routes have been developed to produce a wide array of substituted piperazines, demonstrating the versatility of the core structure. organic-chemistry.orgnih.gov For instance, methods for creating 2,3-substituted piperazine acetic acid esters from chiral amino acids highlight the modularity of syntheses involving the piperazine core. nih.gov The primary aminoethyl group on the 3-position offers a convenient handle for attaching various substituents through reactions like acylation, alkylation, or sulfonylation, leading to diverse derivatives with potential biological activities.

Table 1: Examples of Complex Molecules Derived from Piperazine Scaffolds

| Derivative Class | Synthetic Approach | Key Feature | Reference |

| Piperazine-2-carboxamides | Solid-phase synthesis using orthogonally protected piperazine-2-carboxylic acid. | Scaffold with three functional groups for convenient substitution. | 5z.com |

| 2,3-Substituted Piperazines | Annulation of vicinal 1,2-diamines derived from amino acids. | Provides access to stereochemically diverse piperazines. | nih.gov |

| Arylpiperazines | Palladium-catalyzed amination of aryl chlorides. | Efficient route to biologically relevant arylpiperazines. | organic-chemistry.org |

| 2,6-Disubstituted Piperazines | Intramolecular hydroamination of substrates from amino acid-derived sulfamidates. | Modular synthesis with high diastereoselectivity. | organic-chemistry.org |

Application in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds (libraries) for high-throughput screening in drug discovery. nih.govimperial.ac.uk The this compound scaffold is exceptionally well-suited for this purpose due to its multiple, orthogonally reactive functional groups. The primary amine, the ring nitrogen (N1), and the exocyclic secondary amine (N4) can be selectively modified with a wide range of chemical building blocks.

This multi-point diversity allows for the systematic exploration of the chemical space around the piperazine core. biosolveit.de A notable example is the use of a related piperazine-2-carboxylic acid scaffold to generate a library of 15,000 discrete compounds using solid-phase synthesis and a directed sorting technique. 5z.com By employing two different synthetic routes to functionalize the scaffold, researchers were able to maximize the diversity of the resulting library, covering a wider range of pharmacophore space. 5z.com

The generation of such libraries enables "SAR by Space," a concept that accelerates the elucidation of structure-activity relationships by synthesizing and screening a vast number of related analogs from a core scaffold. biosolveit.de The rigid conformation of the piperazin-2-one ring helps to pre-organize the appended substituents in three-dimensional space, which can lead to higher binding affinities for biological targets compared to more flexible linear molecules. nih.gov

Table 2: Diversification Points for Combinatorial Libraries Based on this compound

| Position | Functional Group | Potential Reactions | Type of Diversity Introduced |

| N1-Position | Secondary Amide/Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination | Introduction of various side chains, modification of H-bonding properties. |

| N4-Position | Secondary Amine | Acylation, Alkylation, Sulfonylation, Urea (B33335)/Carbamate formation | Altering solubility, polarity, and interaction with biological targets. |

| C2'-Position (Side Chain) | Primary Amine | Acylation, Alkylation, Reductive Amination, Amide bond formation | Installation of a wide array of functional groups and linkers. |

Precursor in the Development of Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. nih.govmdpi.com A key strategy in peptidomimetic design is the incorporation of conformationally constrained units to lock the molecule into a bioactive conformation. mdpi.comcam.ac.uk The piperazin-2-one ring is an excellent scaffold for this purpose, serving as a rigid structural mimic of peptide turns and loops. nih.govnih.gov

The incorporation of 2-oxopiperazine units into the main chain of peptoid-like oligomers has been shown to effectively rigidify the structure, which can enhance binding affinity to protein targets. nih.gov The synthesis is amenable to combinatorial approaches, allowing for the creation of libraries of constrained peptidomimetics. nih.gov

More recently, 2-piperazineone-bearing peptidomimetics have been designed and synthesized as novel HIV capsid modulators. nih.gov These compounds were developed by mimicking the structure of host factors that bind to the viral capsid protein, demonstrating the utility of the piperazinone scaffold in creating potent and specific bioactive agents. nih.gov The constrained nature of the ring helps to properly orient the necessary pharmacophoric groups to interact with the target protein. nih.gov

Table 3: Piperazinone-Based Scaffolds in Peptidomimetic Design

| Peptidomimetic Type | Scaffold | Mimicked Structure | Therapeutic Target Example | Reference |

| Rigidified Oligomers | 2-Oxopiperazine in peptoid backbone | Peptide turns | General protein binding | nih.gov |

| α-Helix Mimetics | Triazine-piperazine-triazine | Amphipathic α-helix | Protein-protein interactions (e.g., Mcl-1) | cam.ac.uk |

| HIV Capsid Modulators | 2-Piperazineone peptidomimetics | Host-factor binding motif | HIV Capsid Protein | nih.gov |

| Constrained Peptides | Piperazine-2,3,5-triones | α,α-Disubstituted cyclic peptides | General peptide targets | researchgate.net |

Chiral Auxiliary or Chiral Building Block in Asymmetric Synthetic Strategies

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. iscnagpur.ac.in The compound this compound, when prepared in an enantiomerically pure form, can serve as a valuable chiral building block. portico.org A chiral building block is an enantiopure compound that is incorporated into a larger molecule, transferring its stereochemistry to the final product. Chiral piperazines are often synthesized from readily available chiral starting materials like amino acids. researchgate.net

Alternatively, a chiral molecule can act as a chiral auxiliary. A chiral auxiliary is a group that is temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively, after which the auxiliary is removed and can often be recycled. york.ac.uk An enantiopure piperazinone derivative could function in this capacity, for example, by attaching it to an achiral substrate, directing an alkylation or addition reaction, and then cleaving it off to yield an enantiomerically enriched product. iscnagpur.ac.inyork.ac.uk The development of asymmetric methods to access functionalized piperazines is an active area of research, with techniques like asymmetric lithiation being used to create chiral centers on the piperazine ring. mdpi.com

Table 4: Approaches in Asymmetric Synthesis Using Chiral Scaffolds

| Strategy | Description | Role of Chiral Piperazinone | Desired Outcome | Reference |

| Chiral Pool Synthesis | Using readily available enantiopure natural products as starting materials. | The piperazinone itself is the target, synthesized from a chiral amino acid. | Enantiomerically pure piperazine building block. | researchgate.net |

| Chiral Building Block | An enantiopure component is permanently incorporated into the final structure. | The enantiopure piperazinone is a key part of the final molecule. | A complex chiral target molecule. | portico.org |

| Chiral Auxiliary | A temporary chiral controller is used to induce stereoselectivity and is later removed. | The piperazinone is attached to a substrate to direct a reaction. | An enantiomerically enriched product, with the auxiliary recovered. | iscnagpur.ac.inyork.ac.uk |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of a chiral product. | The piperazinone could be part of a chiral ligand for a metal catalyst. | Catalytic production of an enantiopure molecule. | nih.gov |

Integration into Polymer and Material Science Research (focus on chemical utility)

The chemical properties of the piperazine moiety make it a useful component in polymer and material science. semanticscholar.org The rigid six-membered ring can enhance the thermal stability and mechanical properties of a polymer chain. The two nitrogen atoms can act as hydrogen bond acceptors, influencing inter-chain interactions and material properties like solubility and melting point. semanticscholar.org

The compound this compound is a particularly interesting monomer for polymerization due to its multiple reactive sites. The primary amine on the side chain and the secondary amine in the ring can react with electrophiles such as diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The lactam ring itself could potentially be used in ring-opening polymerization under certain conditions.

Piperazine and its derivatives are widely used to synthesize polymers with specific functions, such as antimicrobial activity. semanticscholar.orgresearchgate.net The piperazine motif is a known pharmacophore, and incorporating it into a polymer backbone can create materials that inhibit microbial growth through contact-killing mechanisms. semanticscholar.org The presence of the aminoethyl side chain provides an additional site for grafting other functional groups onto the polymer, allowing for the fine-tuning of its chemical and physical properties for applications in coatings, textiles, or biomedical devices. researchgate.net

Table 5: Potential Polymer Applications of this compound

| Polymer Type | Polymerization Reaction | Key Feature from Monomer | Potential Application | Reference |

| Polyamides | Polycondensation with dicarboxylic acids/acyl chlorides. | Primary and secondary amine reactivity. | High-performance fibers, specialty plastics. | semanticscholar.org |

| Polyureas | Polyaddition with diisocyanates. | Primary and secondary amine reactivity. | Elastomers, foams, adhesives. | semanticscholar.org |

| Functional Polymers | Grafting onto the aminoethyl side chain. | Available primary amine for post-polymerization modification. | Drug delivery systems, functional coatings. | researchgate.net |

| Antimicrobial Materials | Incorporation of the piperazine pharmacophore. | Inherent biological activity of the piperazine ring. | Biomedical devices, water purification, textiles. | semanticscholar.orgresearchgate.net |

Molecular Interactions and Mechanistic Studies

Investigation of Molecular Recognition Processes and Binding Affinities

Molecular recognition is a critical first step in the biological action of any compound. For derivatives of piperazin-2-one (B30754), this process is largely governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The presence of both hydrogen bond donors (the primary amine and the amide N-H) and acceptors (the carbonyl oxygen and the piperazine (B1678402) nitrogens) in 3-(2-Aminoethyl)piperazin-2-one allows for multiple points of interaction with a biological target.

Ligand-Target Interaction Modeling at a Molecular Level

In the absence of empirical crystal structures, computational modeling serves as a powerful tool to predict and analyze the binding modes of ligands like this compound. Docking studies with potential protein targets can elucidate the plausible conformations of the ligand within the active site and highlight the key amino acid residues involved in the interaction.

Exploration of Enzymatic Modulation Mechanisms

Piperazine-based structures are frequently investigated as enzyme inhibitors. The mechanism of modulation can be either competitive, non-competitive, or uncompetitive, depending on where the compound binds to the enzyme and whether it binds to the free enzyme or the enzyme-substrate complex. For this compound, its structural similarity to endogenous ligands could allow it to act as a competitive inhibitor by occupying the active site.

Studies on related heterocyclic compounds suggest that they can interact with various biological targets, including enzymes, through hydrogen bonding within the enzyme's pocket. The lactam functionality within the piperazin-2-one ring is a key structural feature that can mimic a peptide bond, potentially allowing it to interact with proteases or other enzymes that process peptides.

Studies on Interactions with Other Biomolecules in Controlled Research Settings

Beyond proteins, the potential interactions of this compound with other biomolecules such as nucleic acids are also of interest. The positively charged nature of the molecule at physiological pH suggests a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. Intercalation between base pairs or binding to the major or minor grooves are possible modes of interaction, although this remains to be experimentally verified for this specific compound. The planar amide bond could facilitate such stacking interactions.

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. For piperazine derivatives, SAR studies have revealed several key trends. The nature and position of substituents on the piperazine ring and any appended aromatic or heterocyclic rings significantly influence biological activity.

For this compound, key areas for SAR exploration would include:

The Aminoethyl Side Chain: Modification of the length of the alkyl chain, or substitution on the primary amine, would likely impact binding affinity and selectivity.

The Piperazine Ring: N-substitution on the piperazine ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

The Lactam Ring: Modifications to the lactam ring, such as altering its size or introducing substituents, could fine-tune the compound's electronic and steric properties.

Future Directions and Emerging Research Perspectives for 3 2 Aminoethyl Piperazin 2 One

Development of Novel and Efficient Synthetic Routes

Key areas for development include:

Asymmetric Catalysis: The development of catalytic asymmetric methods to produce enantioenriched 3-substituted piperazin-2-ones is a significant frontier. nih.govcaltech.edu Techniques such as palladium-catalyzed asymmetric allylic alkylation, which has been successfully applied to other piperazin-2-ones, could be adapted to install the aminoethyl group or a precursor with high enantioselectivity. nih.gov This would be crucial for its potential applications in pharmacology, where stereochemistry often dictates biological activity.

C-H Functionalization: Direct C-H functionalization of the piperazine (B1678402) ring is a powerful strategy for streamlining synthetic routes. mdpi.comnsf.govencyclopedia.pub Research into regioselective C-H activation at the C-3 position of a piperazin-2-one (B30754) precursor, followed by coupling with a suitable aminoethyl equivalent, could provide a more atom-economical and efficient synthesis. Photoredox catalysis has emerged as a promising tool for such transformations. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of heterocyclic compounds. Developing a flow-based synthesis for 3-(2-Aminoethyl)piperazin-2-one could enable more efficient production and facilitate the exploration of its properties and applications.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Asymmetric Catalysis | Enantiomerically pure products | Chiral drug synthesis |

| C-H Functionalization | Increased atom economy, reduced steps | Green chemistry, synthetic efficiency |

| Flow Chemistry | Improved safety, scalability, and control | Process chemistry, industrial synthesis |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For this compound, these approaches can accelerate its development and unlock its potential.

Future computational studies could focus on:

Conformational Analysis: Understanding the conformational landscape of this compound is fundamental. Quantum mechanical calculations can provide insights into the preferred geometries of the piperazinone ring and the aminoethyl side chain, which is crucial for predicting its interactions with biological targets or its role in self-assembling materials.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties, reactivity, and potential biological activities of derivatives of this compound. This can aid in the rational design of new molecules with desired characteristics. nih.gov

Docking and Molecular Dynamics Simulations: In the context of drug discovery, molecular docking can be used to predict the binding modes of this compound and its derivatives to specific protein targets. youtube.com Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.

| Computational Method | Application for this compound | Potential Impact |

| Quantum Mechanics | Conformational analysis, electronic properties | Understanding fundamental molecular behavior |

| QSAR/QSPR | Prediction of bioactivity and physicochemical properties | Rational design of new derivatives |

| Molecular Docking/Dynamics | Predicting protein binding, interaction analysis | Accelerating drug discovery efforts |

Exploration of New Derivatization Strategies for Enhanced Functionality

The presence of a primary amino group and a secondary amine within the piperazinone ring makes this compound an excellent scaffold for derivatization. Future research will undoubtedly explore a wide array of chemical modifications to tailor its properties for specific applications.

Promising derivatization strategies include:

N-Functionalization: The secondary amine in the piperazine ring can be readily functionalized through reactions such as acylation, alkylation, and arylation. This allows for the introduction of a wide variety of substituents to modulate solubility, lipophilicity, and biological activity.

Side-Chain Modification: The primary amino group of the ethylamino substituent is a key handle for a plethora of chemical transformations. It can be used to form amides, sulfonamides, ureas, and other functional groups, enabling the attachment of pharmacophores, fluorescent tags, or polymerizable units.

Polymer Conjugation: The amino group provides a convenient point of attachment for conjugating the molecule to polymers, creating functional materials with tailored properties. For example, grafting onto biocompatible polymers could lead to new biomaterials for drug delivery or tissue engineering.

| Derivatization Site | Potential Modifications | Resulting Functionality |

| Ring Nitrogen (N-4) | Acylation, Alkylation, Arylation | Modulated physicochemical properties |

| Aminoethyl Side Chain (NH2) | Amidation, Sulfonamidation, Urea (B33335) formation | Attachment of functional moieties |

| Entire Molecule | Polymer conjugation | Creation of functional materials |

Integration into Innovative Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into a variety of innovative chemical technologies and methodologies, extending its utility beyond traditional applications.

Future research could explore its role in:

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide and amine groups, along with the potential for introducing other recognition motifs through derivatization, make this molecule a promising building block for the construction of self-assembling systems, such as gels, liquid crystals, or functional nanostructures.

Functional Materials: By incorporating polymerizable groups, this compound could be used as a monomer for the synthesis of functional polymers. These polymers could find applications as ion-exchange resins, catalysts, or coatings. The piperazine moiety is known to be useful in creating functionalized materials. nih.gov

Sustainable Chemistry: The development of catalytic systems where this compound or its derivatives act as ligands for metal catalysts is a plausible research avenue. Its multidentate nature could provide unique coordination environments for catalytic transformations, potentially leading to novel reactivity and selectivity.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Aminoethyl)piperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperazinone derivatives typically involves multi-step reactions. For example, piperazine derivatives can be functionalized via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1: Reacting piperazine with bromoethylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 18–24 hours to introduce the aminoethyl group .

- Step 2: Protecting the amine group using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., NaHCO₃/THF/H₂O) to prevent side reactions .

- Optimization: Adjust reaction temperature (e.g., 50–120°C) and solvent polarity (e.g., DMF for high solubility) to improve yield. Monitor purity via HPLC or TLC .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

While direct toxicological data for this compound is limited, analogous piperazinones require:

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritation .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in airtight containers under dry, ventilated conditions to prevent degradation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- Crystallography: For single-crystal X-ray diffraction, employ SHELXL for refinement and validate using R-factors (<5%) .

Advanced: How can researchers resolve contradictory data in structural studies of this compound derivatives?

Methodological Answer:

- Crystallographic Refinement: Use SHELX software (e.g., SHELXL) to iteratively refine atomic coordinates and thermal parameters. Cross-validate with residual density maps to resolve ambiguities .

- Computational Modeling: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA) to identify discrepancies in tautomeric forms or stereochemistry .

- Cross-Technique Validation: Correlate X-ray data with solid-state NMR to confirm hydrogen-bonding networks or conformational flexibility .

Advanced: What experimental strategies are recommended for assessing the biological activity of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Synthetic Modifications: Introduce substituents (e.g., halogenation, alkylation) at the piperazinone ring or aminoethyl group to test activity against target enzymes/receptors .

- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinity to biological targets (e.g., GPCRs or kinases) .

- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify metabolic hotspots (e.g., N-dealkylation) .

Advanced: How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

- Root-Cause Analysis:

- Orthogonal Methods: Combine Karl Fischer titration (for water content) and DSC (for melting-point depression) to identify hygroscopicity or polymorphic impurities .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Quantum Chemistry: Use Gaussian or NWChem to calculate Fukui indices and identify nucleophilic sites (e.g., the secondary amine in piperazinone) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using AMBER or GROMACS .

- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for functionalization .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.